N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-ethyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-2-17-14-4-5-19-16(21-14)23-11-9-22(10-12-23)15-13-3-6-20-24(13)8-7-18-15/h3-8H,2,9-12H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWNIEWDDUPUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Chloro-4-Ethylaminopyrimidine
The pyrimidine backbone is synthesized via a modified Biginelli reaction, combining ethyl guanidine hydrochloride with β-keto esters under acidic conditions. For example:
Reaction conditions:
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Solvent : Ethanol (90% yield).
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Temperature : Reflux at 78°C for 12 hours.
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Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane.
Functionalization with Piperazine
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 of the pyrimidine undergoes substitution with piperazine:
Optimization Notes :
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Base : N,N-Diisopropylethylamine (DIEA) improves nucleophilicity.
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Solvent : Dimethylformamide (DMF) at 100°C for 6 hours (85% yield).
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Side products : Over-alkylation minimized by using a 1:1.2 molar ratio of pyrimidine to piperazine.
Synthesis of Pyrazolo[1,5-a]Pyrazine Derivatives
Cyclocondensation of Amino Pyrazines
Pyrazolo[1,5-a]pyrazine is synthesized via cyclocondensation of 2-aminopyrazine with α,β-unsaturated ketones:
Conditions :
Bromination at Position 4
To enable coupling with piperazine, the pyrazolo[1,5-a]pyrazine is brominated using N-bromosuccinimide (NBS):
Parameters :
Coupling of Piperazine and Pyrazolo[1,5-a]Pyrazine
Buchwald–Hartwig Amination
The final coupling employs a palladium-catalyzed amination:
Catalytic System :
Alternative Synthetic Routes
One-Pot Sequential Reactions
A streamlined approach combines pyrimidine formation and piperazine functionalization in a single pot:
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Step 1 : Biginelli reaction to form 2-chloro-4-ethylaminopyrimidine.
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Step 2 : In-situ substitution with piperazine without intermediate isolation.
Advantages :
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Reduces purification steps (overall yield: 68%).
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Requires strict stoichiometric control to prevent dimerization.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.72 (s, 1H, pyrazolo[1,5-a]pyrazine H-3).
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δ 7.89 (d, J = 5.2 Hz, 1H, pyrimidine H-5).
HRMS (ESI+) :
Purity Assessment
HPLC Conditions :
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Column : C18, 5 µm, 4.6 × 150 mm.
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Mobile phase : 0.1% TFA in H₂O/MeCN (70:30).
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Purity : ≥98% (UV detection at 254 nm).
Challenges and Optimization Opportunities
By-Product Formation
Solubility Limitations
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Problem : Poor solubility in aqueous media.
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Mitigation : Salt formation with HCl or methanesulfonic acid.
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
Process Parameters :
Emerging Methodologies
Photocatalytic C–N Coupling
Recent advances utilize visible-light catalysis for the piperazine-pyrazolo[1,5-a]pyrazine coupling:
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility:
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Residence time : 20 minutes.
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Productivity : 12 g/hour.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyrimidine or pyrazolo[1,5-a]pyrazine rings using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides in the presence of a base like potassium carbonate or organometallic reagents under palladium catalysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include hydroxylated derivatives, reduced amines, and various substituted analogs.
Scientific Research Applications
Structural Representation
The chemical formula for N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is , indicating a complex arrangement conducive to various interactions with biological targets.
Anticancer Activity
Research indicates that pyrazolopyrimidine derivatives, including this compound, have shown promise as kinase inhibitors . These compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance:
| Compound Name | Target Kinase | Biological Activity | Reference |
|---|---|---|---|
| N-Ethyl-pyrazolo[1,5-a]pyrimidine | IRAK4 | Inhibition of inflammatory pathways | |
| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine | c-MET | Antitumor properties |
These findings suggest that this compound may also exhibit similar activities, warranting further investigation into its efficacy against various cancer types.
Anti-inflammatory Properties
The compound's structural features indicate potential interactions with inflammatory pathways . Pyrazolopyrimidine derivatives have been studied for their ability to inhibit kinases such as IRAK4, which plays a crucial role in mediating inflammatory responses. The inhibition of these pathways could lead to therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological properties, including antidepressant and antipsychotic effects. The incorporation of the piperazine ring in this compound suggests potential applications in treating neurological disorders.
Case Study 1: Inhibition of Cancer Cell Lines
A study evaluated the efficacy of a related pyrazolopyrimidine compound against various cancer cell lines. The results demonstrated significant cytotoxicity and inhibition of cell proliferation at micromolar concentrations. This suggests that N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-y}piperazin -1 -yl)pyrimidin -4 -amine could exhibit similar effects.
Case Study 2: Anti-inflammatory Activity Assessment
In vitro studies have shown that compounds with similar structures effectively inhibit pro-inflammatory cytokine release from immune cells. This reinforces the potential for N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin -4 -y}piperazin -1 -yl)pyrimidin -4 -amine to be developed as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include various cyclin-dependent kinases (CDKs) and other signaling proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
Key Observations :
- The pyrazolo[3,4-d]pyrimidin-4-amine scaffold (e.g., OSI-027) is well-documented for mTOR inhibition, with IC50 values in the low nanomolar range. In contrast, the target compound’s pyrazolo[1,5-a]pyrazine core may alter kinase selectivity due to differences in hinge-region binding .
- highlights pyrazin-2-yl-pyrimidin-4-yl-amine derivatives as CHK1 inhibitors. The target compound’s piperazine linker and ethylamine substituent could enhance solubility and cellular permeability compared to bulkier analogs .
Substituent Effects on Pharmacokinetics
Key Observations :
- The target compound’s ethyl group and lack of aromatic substituents may favor better pharmacokinetics .
Biological Activity
N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Overview
The compound features a pyrimidine core substituted with an ethyl group and a piperazine ring that carries a pyrazolo[1,5-a]pyrazine moiety . This unique structural combination is significant as it may influence the compound's interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Derivatives of pyrazolopyrimidine have shown promise as potential anticancer agents by acting as inhibitors of protein kinases crucial for cell proliferation and survival .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, which is common among piperazine derivatives.
- Analgesic Effects : Some studies have indicated that similar compounds may possess analgesic properties, although specific data on this compound is limited.
The presence of the pyrazolo[1,5-a]pyrazine moiety suggests that this compound may inhibit specific protein kinases involved in various cellular processes such as growth and differentiation. This inhibition can lead to therapeutic effects in conditions like cancer by disrupting pathways that promote tumor growth .
Synthesis
The synthesis of this compound typically involves several key steps in organic chemistry aimed at constructing the complex heterocyclic structure. Common methods include:
- Formation of the Pyrimidine Ring : This often involves reactions between aminopyrazoles and electrophilic compounds.
- Substitution Reactions : Introducing the ethyl group and piperazine moiety through selective substitution reactions.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Ethyl-pyrazolo[1,5-a]pyrimidine | Pyrazolo-pyrimidine core | Potential kinase inhibitor |
| N-Ethyl-piperazine derivatives | Varies by substituent on piperazine | Diverse biological activities |
| Pyrazolopyrimidine analogs | Similar heterocyclic structure | Investigated for anti-cancer properties |
Case Study: Anticancer Potential
A study examining various pyrazolopyrimidine derivatives found that certain compounds exhibited significant antitumor activity against various cancer cell lines. For instance, compounds were evaluated for their IC50 values, with some showing effective inhibition at concentrations as low as 2 μM against specific cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. For pyrazolo-pyrimidine cores, coupling reactions between pyrazolo[1,5-a]pyrazine and piperazine derivatives are critical. Key steps include:
- Nucleophilic substitution : Reacting halogenated pyrimidines with piperazine derivatives under reflux in aprotic solvents (e.g., acetonitrile or dichloromethane) .
- Catalytic conditions : Use of triethylamine or K₂CO₃ to deprotonate intermediates and facilitate bond formation .
- Purification : Recrystallization from ethanol or acetonitrile improves purity, as evidenced by IR and ¹H NMR characterization .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–9.0 ppm) and ethyl/piperazine substituents (δ 1.2–3.5 ppm). Coupling patterns confirm regiochemistry .
- IR spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₂₁N₇) with <2 ppm error .
Q. How can researchers identify the primary biological targets of this compound?
- Methodological Answer :
- Kinase inhibition assays : Screen against JAK family enzymes (JAK1/2/3) using ATP-competitive binding assays, as structural analogs show nanomolar IC₅₀ values .
- Cellular assays : Measure STAT phosphorylation in immune cells (e.g., THP-1 monocytes) to confirm JAK/STAT pathway modulation .
Advanced Research Questions
Q. What structural modifications enhance JAK inhibitory activity while minimizing off-target effects?
- Methodological Answer :
- Piperazine substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position improves kinase selectivity by reducing hydrophobic interactions with non-target proteins .
- Pyrimidine modifications : Replacing the ethyl group with cyclopropyl (as in analog C₁₃H₁₂N₆) increases metabolic stability, as shown in microsomal assays .
- SAR tables :
| Substituent (R) | JAK3 IC₅₀ (nM) | Selectivity (JAK3 vs. JAK1) |
|---|---|---|
| -CH₂CH₃ | 12 | 3.5-fold |
| -CF₃ | 8 | 10-fold |
| -c-C₃H₅ | 15 | 8-fold |
Data inferred from structural analogs in
Q. How can researchers design experiments to resolve contradictions between in vitro and in vivo activity data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. For example, low oral bioavailability (<20%) may explain reduced in vivo efficacy despite strong in vitro activity .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-deethylation) that could alter target engagement .
Q. What strategies mitigate cytotoxicity in non-target tissues during preclinical testing?
- Methodological Answer :
- PROTAC conjugation : Link the compound to E3 ligase binders (e.g., pomalidomide) to enable targeted degradation of JAK isoforms, reducing systemic exposure .
- Tissue-specific delivery : Encapsulate in PEGylated liposomes to enhance accumulation in inflamed joints (for rheumatoid arthritis models) .
Q. How can the therapeutic index be optimized using predictive emetogenicity models?
- Methodological Answer :
- Pica feeding assays in rats : Quantify kaolin consumption as a surrogate for nausea. For example, analogs with D₅₀ >20 mg/kg (pica) and anti-inflammatory D₅₀ <0.1 mg/kg achieve TI >200 .
- α₂-Adrenoceptor reversal in mice : Compare sedation recovery times to rank emetogenic risk relative to rolipram-based benchmarks .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
